N-3-pyridinyl-2,3-di-2-thienyl-6-quinoxalinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-3-pyridinyl-2,3-di-2-thienyl-6-quinoxalinecarboxamide, also known as PD 153035, is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR). It is a small molecule that has been extensively studied for its potential as a cancer therapy.
Mécanisme D'action
N-3-pyridinyl-2,3-di-2-thienyl-6-quinoxalinecarboxamide 153035 works by binding to the ATP-binding site of the EGFR, preventing the receptor from activating downstream signaling pathways that are involved in cell proliferation and survival. This leads to a decrease in cancer cell growth and an increase in cancer cell death.
Biochemical and Physiological Effects:
N-3-pyridinyl-2,3-di-2-thienyl-6-quinoxalinecarboxamide 153035 has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the proliferation and migration of cancer cells, induce apoptosis (programmed cell death), and inhibit angiogenesis (the formation of new blood vessels that tumors need to grow). Additionally, it has been shown to increase the sensitivity of cancer cells to radiation therapy and chemotherapy.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-3-pyridinyl-2,3-di-2-thienyl-6-quinoxalinecarboxamide 153035 in lab experiments is its potency and selectivity for the EGFR. This allows researchers to study the specific effects of EGFR inhibition on cancer cells. However, one limitation is that N-3-pyridinyl-2,3-di-2-thienyl-6-quinoxalinecarboxamide 153035 is a small molecule and may not be suitable for in vivo studies.
Orientations Futures
There are a number of future directions for research on N-3-pyridinyl-2,3-di-2-thienyl-6-quinoxalinecarboxamide 153035. One area of interest is the development of new analogs that may have improved potency and selectivity for the EGFR. Additionally, there is interest in studying the potential of N-3-pyridinyl-2,3-di-2-thienyl-6-quinoxalinecarboxamide 153035 as a combination therapy with other cancer treatments, such as immunotherapy. Finally, there is interest in studying the potential of N-3-pyridinyl-2,3-di-2-thienyl-6-quinoxalinecarboxamide 153035 as a therapy for other diseases, such as Alzheimer's disease and Parkinson's disease, which have been linked to EGFR signaling pathways.
Méthodes De Synthèse
N-3-pyridinyl-2,3-di-2-thienyl-6-quinoxalinecarboxamide 153035 can be synthesized using a multi-step process that involves the reaction of 2-chloro-3-nitropyridine with 2-thiophenecarboxylic acid, followed by reduction with zinc and hydrochloric acid. The resulting intermediate is then reacted with 2-bromo-3-thiophenecarboxylic acid to yield N-3-pyridinyl-2,3-di-2-thienyl-6-quinoxalinecarboxamide 153035.
Applications De Recherche Scientifique
N-3-pyridinyl-2,3-di-2-thienyl-6-quinoxalinecarboxamide 153035 has been widely studied for its potential as a cancer therapy. It has been shown to inhibit the growth of a variety of cancer cell lines, including breast, lung, and prostate cancer. It has also been shown to enhance the effectiveness of other cancer treatments, such as radiation therapy and chemotherapy.
Propriétés
IUPAC Name |
N-pyridin-3-yl-2,3-dithiophen-2-ylquinoxaline-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14N4OS2/c27-22(24-15-4-1-9-23-13-15)14-7-8-16-17(12-14)26-21(19-6-3-11-29-19)20(25-16)18-5-2-10-28-18/h1-13H,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMCMIMKYFLBDNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)C2=CC3=C(C=C2)N=C(C(=N3)C4=CC=CS4)C5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-pyridin-3-yl-2,3-dithiophen-2-ylquinoxaline-6-carboxamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.